molecular formula C12H20F2N2O2 B2952815 tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers CAS No. 2387282-21-3

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers

Cat. No.: B2952815
CAS No.: 2387282-21-3
M. Wt: 262.301
InChI Key: VXEZHEVJVYBUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate, Mixture of diastereomers, is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and two fluorine atoms attached to a spirocyclic heptane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

The synthesis of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic ring system, introduction of the tert-butyl group, and incorporation of the aminomethyl and difluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the desired product .

Chemical Reactions Analysis

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The presence of the aminomethyl and difluoro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action may include inhibition of neurotransmitter reuptake, modulation of ion channels, or interaction with signaling proteins .

Comparison with Similar Compounds

tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEZHEVJVYBUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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